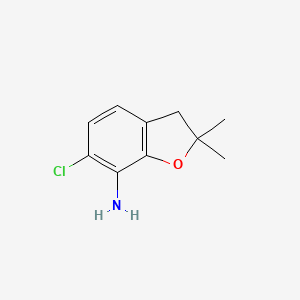![molecular formula C11H11ClF3NO2 B1453152 2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide CAS No. 1258640-35-5](/img/structure/B1453152.png)
2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide
Vue d'ensemble
Description
“2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide” is a chemical compound with the molecular formula C11H11ClF3NO2 and a molecular weight of 281.66 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetamide group (CONH2) attached to a chloro group (Cl) and a phenyl group. The phenyl group is further substituted with a methyl group and a trifluoroethoxy group .Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
- Study Focus : This study examined the metabolism of various chloroacetamide herbicides, including 2-chloro-N variants, in human and rat liver microsomes.
- Key Findings : The research found that these herbicides, including 2-chloro-N derivatives, are metabolized differently in rat and human liver microsomes. The metabolism involves complex pathways leading to potentially carcinogenic products (Coleman et al., 2000).
Synthesis and Characterization of 2-Hydroxy-N Derivatives
- Study Focus : This paper discusses the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to 2-chloro-N acetamide derivatives.
- Key Findings : The study achieved high yields in the synthesis process, with detailed analysis using IR and MS spectroscopy (Zhong-cheng & Shu Wan-yin, 2002).
Effect of Meta-Substitution on Solid State Geometry
- Study Focus : This research explored how meta-substitution affects the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides.
- Key Findings : The study found that substitution with different groups in the phenyl ring significantly affects the crystal parameters of these compounds (Gowda et al., 2007).
Radiosynthesis of a Chloroacetanilide Herbicide
- Study Focus : The paper focuses on the radiosynthesis of chloroacetanilide herbicides, including acetochlor, which is structurally related to 2-chloro-N acetamide derivatives.
- Key Findings : It provides insights into the synthesis process and potential applications in studying the metabolism and mode of action of these herbicides (Latli & Casida, 1995).
Synthesis, Polarity, and Structure of 2-Chloro-N Derivatives
- Study Focus : This study investigated the conformations and polarities of certain 2-chloro-N derivatives.
- Key Findings : It provided valuable information on the molecular structure and preferred conformations of these compounds (Ishmaeva et al., 2015).
Propriétés
IUPAC Name |
2-chloro-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c12-5-10(17)16-6-8-2-1-3-9(4-8)18-7-11(13,14)15/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZXUSFEHFDKLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



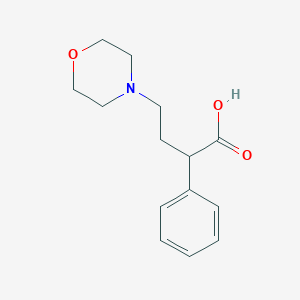
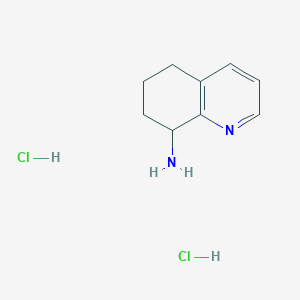

![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)
![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)
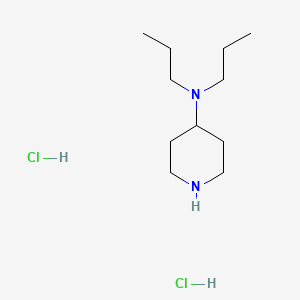
![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)
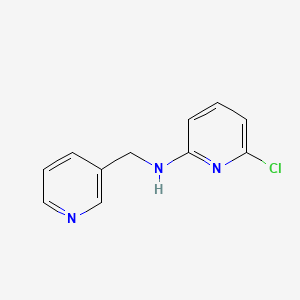
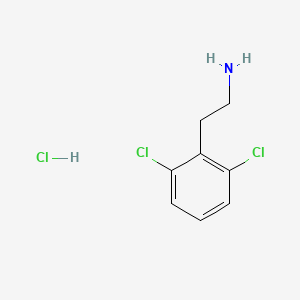
![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
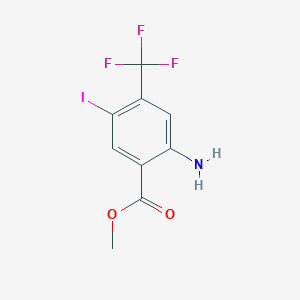
![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)
